

# GPR84 mRNA Expression: A Technical Guide to Tissue-Specific Patterns and Detection Methodologies

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## Compound of Interest

Compound Name: GPR84 agonist-1

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This technical guide provides a comprehensive overview of the tissue-specific expression patterns of G-protein coupled receptor 84 (GPR84) mRNA. It details quantitative expression data, outlines key experimental protocols for mRNA detection, and visualizes the associated signaling pathways and experimental workflows. GPR84, a receptor for medium-chain fatty acids, is increasingly recognized for its role in inflammation and immune responses, making it a significant target in drug development.

## Tissue-Specific Expression of GPR84 mRNA

GPR84 expression is predominantly observed in immune cells and tissues rich in these cells.[1][2][3][4] Its expression is dynamically regulated, often increasing significantly under inflammatory conditions.[2][3]

## Basal mRNA Expression in Human and Murine Tissues

The following tables summarize the relative expression levels of GPR84 mRNA across various tissues under basal or non-inflammatory conditions, as determined by quantitative PCR (qPCR) and RNA sequencing data from resources like the Human Protein Atlas and GTEx.

Table 1: Relative GPR84 mRNA Expression in Human Tissues

Tissue	Relative Expression Level	Data Source
Bone Marrow	High	Human Protein Atlas[5]
Spleen	High	Human Protein Atlas, GTEx[6] [7]
Adipose Tissue	Moderate to High	GTEx[6]
Lung	Moderate	GTEx[6]
Urinary Bladder	Tissue Enhanced	Human Protein Atlas[5]
Liver	Low	GTEx[6]
Brain	Low	Human Protein Atlas[5]
Skeletal Muscle	Low	GTEx[6]
Pancreas	Low	GTEx[6]
Kidney	Low	Human Protein Atlas[5]

Expression levels are qualitative summaries derived from publicly available databases.

Table 2: Relative GPR84 mRNA Expression in Murine Tissues

Tissue	Relative Expression Level	Key Findings
Bone Marrow	High	Identified as a site with remarkably high mRNA expression via qPCR.
Spleen	High	High expression detected, consistent with its role in immune function. <a href="#">[8]</a>
Intestine	High	Predominantly expressed in the intestine and spleen in some studies.
Lung	Moderate	Basal expression observed, which increases with inflammation. <a href="#">[1]</a>
Adipose Tissue	Low (basal)	Expression is significantly upregulated by high-fat diets and inflammatory stimuli. <a href="#">[9]</a>
Liver	Low (basal)	Expression is significantly upregulated during immune-mediated liver injury. <a href="#">[10]</a> <a href="#">[11]</a>
Brain	Low (basal)	Expression is low but increases with endotoxin-induced inflammation. <a href="#">[1]</a> <a href="#">[12]</a>
Skeletal Muscle	Low	GPR84 has been shown to be expressed in skeletal muscle. <a href="#">[13]</a>

## Expression in Immune Cells

GPR84 is highly expressed in various innate immune cells, positioning it as a key modulator of the immune response.[\[2\]](#)[\[13\]](#)

Table 3: GPR84 mRNA Expression in Immune Cell Populations

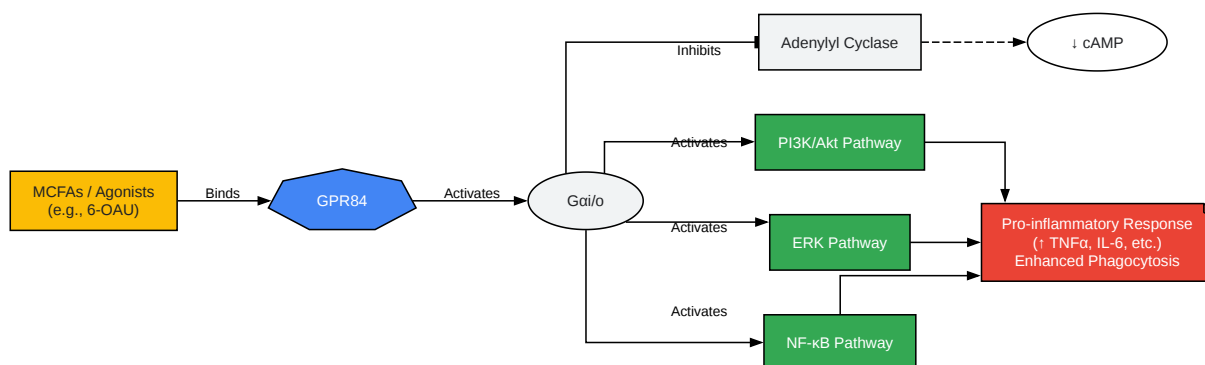
Cell Type	Expression Level	Inducing Stimuli
Macrophages	High	Lipopolysaccharide (LPS), TNF $\alpha$ , IL-4, High Glucose, Oxidized LDL[1][3][9]
Neutrophils	High	LPS, Pro-inflammatory molecules[2][4]
Monocytes	High	Enriched in classical monocytes.[2][7]
Microglia	Moderate to High	LPS and other inflammatory triggers.[1][4]
Basophils	Group Enriched	Human Protein Atlas[7]
T-cells & B-cells	Detected	Found in splenic T and B cells. [8]

## GPR84 Signaling Pathway and Experimental Visualizations

Activation of GPR84 by its ligands, such as medium-chain fatty acids or synthetic agonists like 6-OAU, initiates a signaling cascade that modulates cellular functions, particularly in immune cells.[1][13]

### GPR84 Signaling Cascade

GPR84 is a G $\alpha$ i-coupled receptor.[13] Its activation leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. Concurrently, it activates several pro-inflammatory downstream pathways. Studies in macrophages have shown that GPR84 stimulation leads to the phosphorylation and activation of Akt, ERK, and the nuclear translocation of NF- $\kappa$ B (p65 subunit).[1][3][11] This cascade results in the enhanced expression of pro-inflammatory mediators, including TNF $\alpha$ , IL-6, IL-12B, CCL2, CCL5, and CXCL1.[3][11]

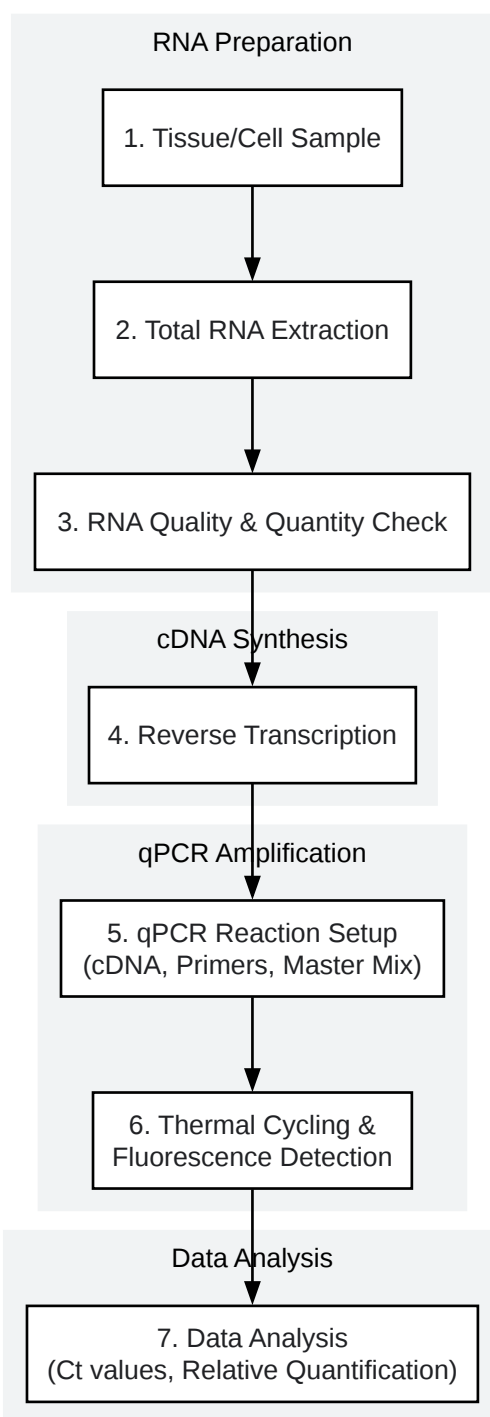


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GPR84 receptor signaling cascade.

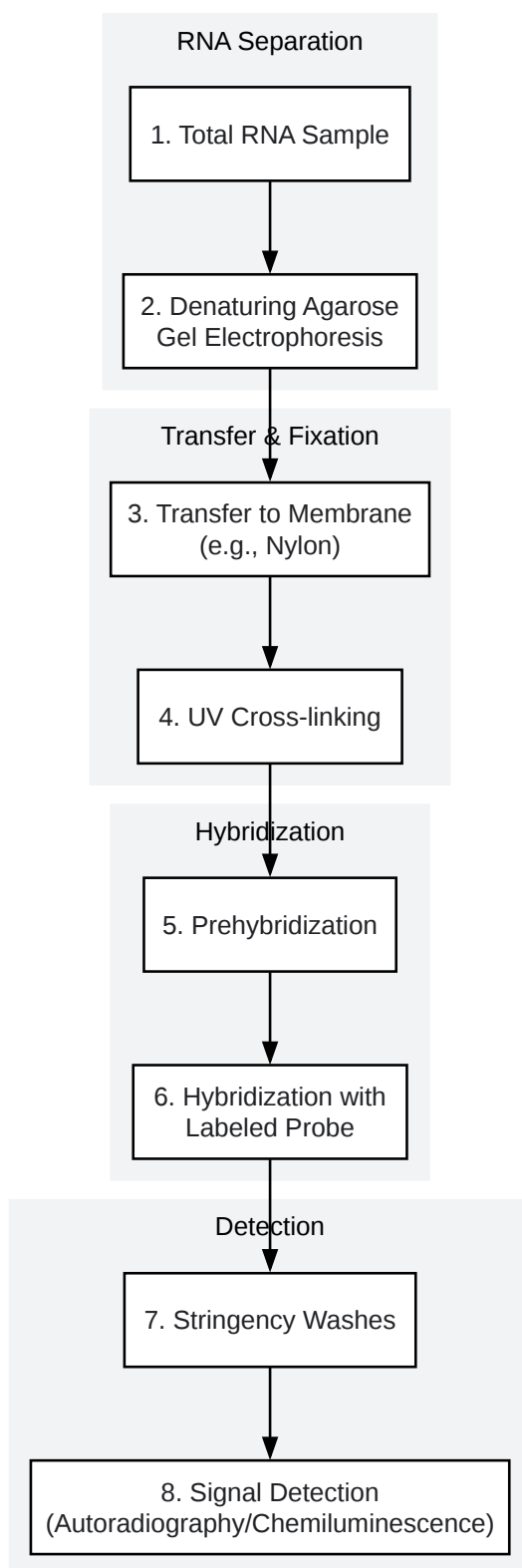
## Experimental Workflow Visualizations

The following diagrams illustrate the standard workflows for the key experimental techniques used to quantify and localize GPR84 mRNA.



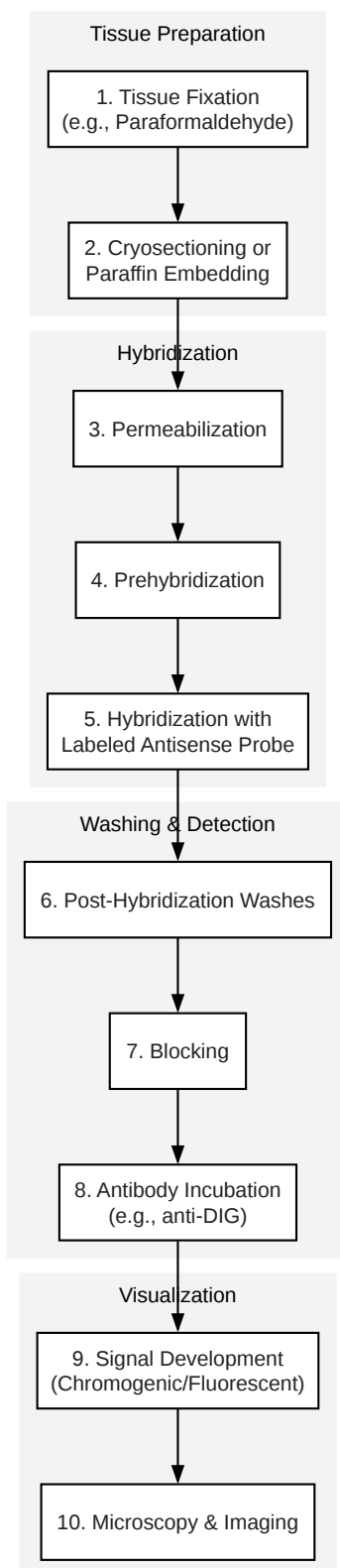
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Workflow for Quantitative PCR (qPCR).



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Workflow for Northern Blotting.



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Workflow for In Situ Hybridization (ISH).



## Experimental Protocols

Detailed methodologies are crucial for the accurate detection and quantification of GPR84 mRNA. The following sections provide generalized protocols for the most common techniques.

### Quantitative Real-Time PCR (qPCR)

qPCR is the most widely used method for quantifying GPR84 mRNA levels due to its high sensitivity and specificity.[\[1\]](#)[\[11\]](#)

- RNA Extraction and Purification:
  - Homogenize tissue samples or lyse cultured cells in a suitable lysis buffer (e.g., containing guanidinium thiocyanate).
  - Extract total RNA using a phenol-chloroform method or a commercial silica-column-based kit.
  - Treat the extracted RNA with RNase-free DNase I to remove any contaminating genomic DNA.
  - Assess RNA quality and concentration using a spectrophotometer (A260/A280 ratio) and by checking for intact ribosomal RNA bands on an agarose gel.
- cDNA Synthesis (Reverse Transcription):
  - Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV or SuperScript).
  - Use a mix of oligo(dT) and random hexamer primers to ensure comprehensive transcription of all RNA species.
  - Perform the reaction according to the manufacturer's instructions, typically involving incubation at 42-50°C for 60 minutes, followed by enzyme inactivation at 70°C.
- qPCR Reaction:

- Design GPR84-specific primers that span an exon-exon junction to prevent amplification of genomic DNA. Ensure primers have a melting temperature ( $T_m$ ) of  $\sim 60^\circ\text{C}$  and produce an amplicon of 100-200 bp.
- Prepare a qPCR reaction mix containing:
  - Diluted cDNA template
  - Forward and reverse primers (final concentration 200-500 nM)
  - A fluorescent DNA-binding dye-based master mix (e.g., SYBR Green) or a probe-based master mix (e.g., TaqMan).
  - Nuclease-free water.
- Run the reaction on a real-time PCR cycler with a typical program:
  - Initial denaturation:  $95^\circ\text{C}$  for 5-10 min.
  - 40 cycles of: Denaturation at  $95^\circ\text{C}$  for 15 sec, Annealing/Extension at  $60^\circ\text{C}$  for 60 sec.
  - Melt curve analysis (for SYBR Green) to confirm product specificity.
- Data Analysis:
  - Determine the cycle threshold ( $C_t$ ) for GPR84 and a stable housekeeping gene (e.g., GAPDH, ACTB).
  - Calculate the relative expression of GPR84 mRNA using the  $\Delta\Delta C_t$  method, normalizing the target gene's expression to the housekeeping gene.

## Northern Blotting

Northern blotting provides information on the size and abundance of GPR84 transcripts.[\[14\]](#)

- RNA Electrophoresis:
  - Separate 10-20  $\mu\text{g}$  of total RNA per sample on a large denaturing formaldehyde-agarose gel (1-1.2%).[\[15\]](#)[\[16\]](#)

- Run the gel in 1X MOPS buffer until the bromophenol blue dye has migrated approximately two-thirds of the gel length.[\[15\]](#)
- Transfer:
  - Transfer the separated RNA from the gel to a positively charged nylon or nitrocellulose membrane via capillary action overnight or using a vacuum blotting apparatus.[\[16\]](#)[\[17\]](#)
- Fixation and Probe Preparation:
  - Fix the RNA to the membrane by UV cross-linking or baking at 80°C.[\[17\]](#)
  - Prepare a GPR84-specific probe (e.g., a several hundred base pair cDNA fragment).
  - Label the probe with a radioactive isotope (e.g., <sup>32</sup>P-dCTP) using random priming or with a non-radioactive label like digoxigenin (DIG).[\[18\]](#)
- Hybridization and Washing:
  - Pre-hybridize the membrane in a hybridization buffer (e.g., ULTRAhyb or a formamide-based buffer) for at least 30 minutes at 42°C (for formamide-based) or 68°C (for aqueous).[\[15\]](#)[\[18\]](#)
  - Denature the labeled probe by boiling and add it to the fresh hybridization buffer.
  - Incubate the membrane with the probe solution overnight at the appropriate temperature with gentle agitation.[\[16\]](#)
  - Perform a series of stringency washes to remove non-specifically bound probe, starting with low stringency washes (e.g., 2X SSC, 0.1% SDS at room temperature) and progressing to high stringency washes (e.g., 0.1X SSC, 0.1% SDS at 65°C).[\[15\]](#)
- Detection:
  - For radioactive probes, expose the membrane to X-ray film or a phosphorimager screen.
  - For non-radioactive probes, perform chemiluminescent or colorimetric detection according to the kit manufacturer's instructions.

## In Situ Hybridization (ISH)

ISH allows for the visualization of GPR84 mRNA expression within the morphological context of a tissue, identifying the specific cell types that express the gene.[\[12\]](#)

- Tissue Preparation:
  - Fix fresh tissue immediately in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.
  - Cryoprotect the tissue by incubating in a sucrose/PBS solution (e.g., 20-30%) overnight at 4°C.
  - Embed the tissue in OCT compound and freeze. Cut 10-20 µm thick sections using a cryostat and mount on coated slides (e.g., SuperFrost Plus).[\[19\]](#)
- Probe Synthesis:
  - Linearize a plasmid containing the GPR84 cDNA template with appropriate restriction enzymes.[\[19\]](#)
  - Synthesize a labeled antisense RNA probe using in vitro transcription with labeled UTPs (e.g., DIG-UTP or FITC-UTP).[\[20\]](#) A sense probe should also be synthesized as a negative control.
- Hybridization:
  - Post-fix the sections on the slides and acetylate to reduce background.
  - Pre-hybridize the sections in a hybridization buffer for 1-2 hours at 65°C.
  - Denature the probe (e.g., 80°C for 5 min) and add it to the hybridization buffer.
  - Apply the probe solution to the tissue sections, cover with a coverslip, and incubate in a humidified chamber overnight at 65°C.[\[19\]](#)
- Post-Hybridization Washes and Detection:
  - Perform stringent washes in SSC buffer at 65°C to remove the unbound probe.

- Block the sections (e.g., in a solution containing blocking reagent and sheep serum).[19]
- Incubate with an alkaline phosphatase (AP) or peroxidase (POD) conjugated anti-DIG (or anti-FITC) antibody.[19][21]
- Wash to remove the excess antibody.
- Visualization:
  - For chromogenic detection, incubate the sections with a substrate solution like NBT/BCIP, which produces a blue/purple precipitate.[19]
  - For fluorescent detection, use a tyramide signal amplification (TSA) system.
  - Counterstain with a nuclear stain if desired, dehydrate, and mount with a coverslip. Analyze the results using light or fluorescence microscopy.

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